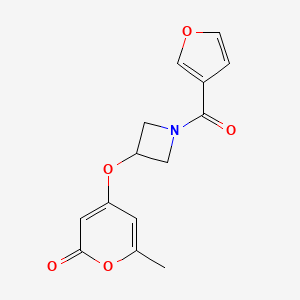
4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds like "4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" often involves complex reactions that leverage the reactivity of substrates like kojic acid derivatives, which are effective for constructing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These derivatives exhibit wide-ranging biological activities, making them important in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Research on derivatives of azetidinone, such as those related to the specified compound, demonstrates promising antibacterial activities against various bacterial strains. The synthesis and characterization of azetidinone derivatives have shown that some compounds exhibit significant antibacterial properties, highlighting the potential of these molecules in the development of new antibacterial agents (Chopde, Meshram, & Pagadala, 2012). Furthermore, the therapeutic potential of compounds containing oxadiazole or furadiazole rings, which are structurally related to the specified compound, has been explored. These compounds have been found to exhibit a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties, underscoring their significance in pharmaceutical research (Siwach & Verma, 2020).
Catalytic Synthesis and Chemical Transformations
The specified compound and its derivatives are also of interest in catalytic synthesis and chemical transformations. Studies have shown the utility of furan derivatives in organic synthesis, where they serve as intermediates for constructing complex molecules. For example, the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has been employed to efficiently synthesize furan-3-carboxylic esters, illustrating the versatility of furan derivatives in synthetic organic chemistry (Gabriele et al., 2012). Another study focused on the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds, leading to the synthesis of fused O- and N-heterocycles, highlighting the synthetic potential of compounds with structures similar to the specified chemical (Abdou et al., 2005).
Antioxidant Properties
Chalcone derivatives incorporating furan-2-carbonyl groups have been synthesized and evaluated for their antioxidant properties. These studies indicate that certain derivatives exhibit potent antioxidant activities, suggesting the relevance of these compounds in developing therapeutic agents with antioxidant capabilities (Prabakaran, Manivarman, & Bharanidharan, 2021).
Propiedades
IUPAC Name |
4-[1-(furan-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-9-4-11(5-13(16)19-9)20-12-6-15(7-12)14(17)10-2-3-18-8-10/h2-5,8,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFOQKRXDVQMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
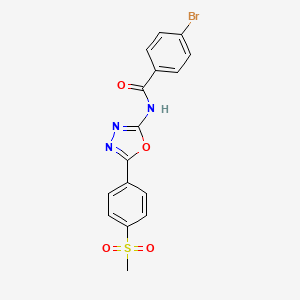
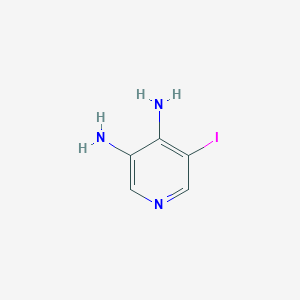
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
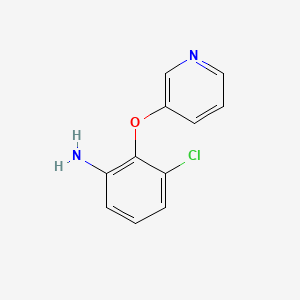
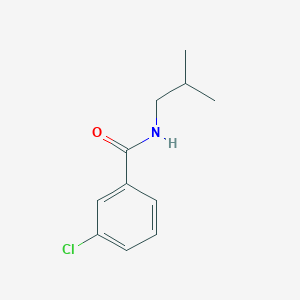
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
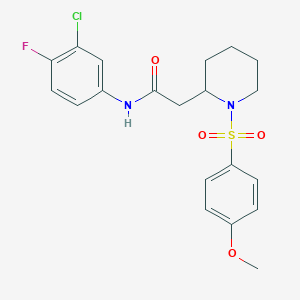
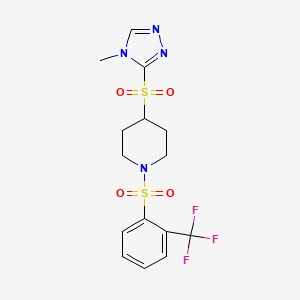
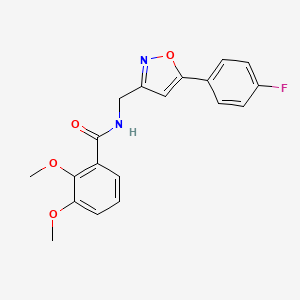
![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)
![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)